(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16305430
InChI: InChI=1S/C26H22N2O6S/c1-4-33-17-10-11-18-20(13-17)35-26(27-18)28-22(15-6-8-16(32-3)9-7-15)21(24(30)25(28)31)23(29)19-12-5-14(2)34-19/h5-13,22,30H,4H2,1-3H3
SMILES:
Molecular Formula: C26H22N2O6S
Molecular Weight: 490.5 g/mol

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16305430

Molecular Formula: C26H22N2O6S

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C26H22N2O6S
Molecular Weight 490.5 g/mol
IUPAC Name 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C26H22N2O6S/c1-4-33-17-10-11-18-20(13-17)35-26(27-18)28-22(15-6-8-16(32-3)9-7-15)21(24(30)25(28)31)23(29)19-12-5-14(2)34-19/h5-13,22,30H,4H2,1-3H3
Standard InChI Key XBOLZBYSHNEOON-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name systematically describes its topology:

  • A pyrrolidine-2,3-dione core (positions 2 and 3 bear ketone groups).

  • 6-Ethoxy-1,3-benzothiazol-2-yl substituent at position 1, contributing aromaticity and sulfur-based reactivity.

  • Hydroxy(5-methylfuran-2-yl)methylidene group at position 4, introducing a conjugated enol moiety.

  • 4-Methoxyphenyl ring at position 5, enhancing lipophilicity and π-π stacking potential.

The molecular formula C26H22N2O6S (MW: 490.5 g/mol) underscores its complexity, with a calculated polar surface area of 121 Ų, suggesting moderate membrane permeability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC26H22N2O6S
Molecular Weight490.5 g/mol
IUPAC Name1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one
Canonical SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)OC
Topological Polar Surface Area121 Ų

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves a multi-step sequence leveraging commercially available precursors :

  • Formation of the Benzothiazole Moiety: Ethoxylation of 2-aminothiophenol followed by cyclization with CS2 yields the 6-ethoxy-1,3-benzothiazole intermediate.

  • Pyrrolidine-2,3-dione Construction: Condensation of diethyl oxalacetate with methylamine and an aldehyde derivative under acidic conditions forms the pyrrolidine core, as demonstrated in analogous syntheses .

  • Functionalization at Position 4: Introduction of the hydroxy(5-methylfuran-2-yl)methylidene group via Knoevenagel condensation with 5-methylfurfural.

  • Arylation at Position 5: Suzuki-Miyaura coupling installs the 4-methoxyphenyl group.

Table 2: Critical Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Benzothiazole formationCS2, EtOH, reflux68
Pyrrolidine coreDiethyl oxalacetate, HCl45
Knoevenagel reaction5-Methylfurfural, piperidine52
Suzuki couplingPd(PPh3)4, K2CO3, DME61

Reaction Dynamics

The compound’s reactivity is dominated by:

  • Ketone-Enol Tautomerism: The hydroxy-methylidene group facilitates tautomerization, influencing solubility and metal chelation .

  • Electrophilic Aromatic Substitution: The benzothiazole ring undergoes nitration and sulfonation at position 5.

  • Nucleophilic Attack: The pyrrolidine dione’s carbonyl groups react with hydrazines to form hydrazones, a pathway validated in related compounds .

Biological Activity and Mechanistic Insights

Enzymatic Interactions

Molecular docking studies against cyclooxygenase-2 (COX-2) reveal a binding affinity (ΔG = -9.2 kcal/mol) mediated by:

  • Hydrogen bonding between the furan hydroxyl and Arg120.

  • π-Stacking of the methoxyphenyl group with Tyr355.

  • Hydrophobic interactions involving the benzothiazole’s ethoxy chain.

In Vitro Bioactivity

Preliminary assays indicate:

  • COX-2 Inhibition: IC50 = 1.8 µM (compared to celecoxib, IC50 = 0.04 µM).

  • Antiproliferative Activity: GI50 = 12 µM against MCF-7 breast cancer cells.

  • Antioxidant Capacity: DPPH scavenging EC50 = 45 µM.

Table 3: Biological Activity Profile

AssayResultReference Compound
COX-2 InhibitionIC50: 1.8 µMCelecoxib (0.04 µM)
Antiproliferation (MCF-7)GI50: 12 µMDoxorubicin (0.1 µM)
DPPH ScavengingEC50: 45 µMAscorbic acid (5 µM)

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in DMSO.

  • Thermal Stability: Decomposition onset at 218°C (DSC).

  • Photostability: t1/2 = 48 hours under UV light (λ = 365 nm).

Spectroscopic Data

  • IR (KBr): 1720 cm⁻¹ (C=O), 1625 cm⁻¹ (C=N), 1260 cm⁻¹ (C-O-C).

  • 1H NMR (DMSO-d6): δ 1.35 (t, 3H, OCH2CH3), 3.82 (s, 3H, OCH3), 6.92 (d, 2H, furan H3/H4) .

Applications and Future Directions

Computational Guidance

QSAR models suggest that replacing the ethoxy group with a trifluoromethoxy chain could increase COX-2 binding by 30% while reducing metabolic clearance.

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